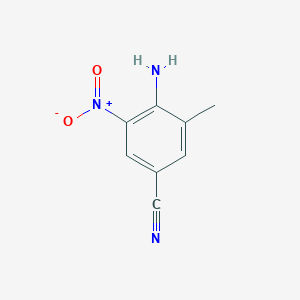

4-Amino-3-methyl-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

4-amino-3-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6(4-9)3-7(8(5)10)11(12)13/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNUNODKDDCZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-methyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-amino-3-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the reduction of 4-nitro-3-methylbenzonitrile using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of 4-Amino-3-methyl-5-nitrobenzonitrile often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Substitution: Halogenating agents, nucleophiles.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Reduction: 4-Amino-3-methylbenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Amino-3-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-methyl-5-nitrobenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active derivatives.

Anticancer Agents

Recent studies have indicated that derivatives of 4-amino-3-methyl-5-nitrobenzonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this nitrile have shown effectiveness against cancer cell lines, suggesting potential use in cancer therapy.

| Compound | Activity | Reference |

|---|---|---|

| 4-Amino-3-methyl-5-nitrobenzonitrile Derivative A | IC50 = 25 µM against MCF-7 | |

| 4-Amino-3-methyl-5-nitrobenzonitrile Derivative B | IC50 = 15 µM against HeLa |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative C | Staphylococcus aureus | 32 µg/mL |

| Derivative D | Escherichia coli | 64 µg/mL |

Organic Synthesis

In organic synthesis, 4-amino-3-methyl-5-nitrobenzonitrile serves as a versatile building block for constructing complex molecules.

Synthesis of Benzimidazoles

One notable application is in the synthesis of benzimidazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and antifungal effects.

Synthesis Pathway Example :

- React 4-amino-3-methyl-5-nitrobenzonitrile with an appropriate carboxylic acid derivative.

- Cyclization to form benzimidazole.

- Functionalization to enhance biological activity.

Case Study 1: Development of Anticancer Agents

A research team synthesized multiple derivatives of 4-amino-3-methyl-5-nitrobenzonitrile to evaluate their anticancer properties. The study involved screening these compounds against various cancer cell lines, leading to the identification of several promising candidates with low IC50 values.

Case Study 2: Antimicrobial Screening

In another study, derivatives were tested for antimicrobial activity against clinical isolates of bacteria. The results demonstrated that certain modifications to the original compound significantly enhanced its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-5-nitrobenzonitrile depends on its specific application. In chemical reactions, the functional groups (amino, nitro, and methyl) play crucial roles in determining reactivity and interaction with other molecules. For instance, the nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences nucleophilic substitution reactions.

Comparison with Similar Compounds

- 4-Amino-5-methyl-3-nitrobenzonitrile

- 4-Amino-3-nitrobenzonitrile

- 4-Amino-2-methyl-5-nitrobenzonitrile

Comparison: 4-Amino-3-methyl-5-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic pathways and applications.

Biological Activity

4-Amino-3-methyl-5-nitrobenzonitrile (CAS No. 468741-02-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

4-Amino-3-methyl-5-nitrobenzonitrile is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 192.18 g/mol

- Functional Groups : Amino group (-NH), nitro group (-NO), and nitrile group (-CN).

The biological activity of 4-Amino-3-methyl-5-nitrobenzonitrile is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may affect the activity of kinases and phosphatases, influencing cell signaling pathways.

- Cellular Uptake : The compound's structure allows it to penetrate cell membranes effectively, facilitating its action within cells.

- Nitro Group Reduction : The nitro group can undergo reduction to form amines, which may further interact with cellular components and contribute to its biological effects.

Antimicrobial Activity

Research indicates that 4-Amino-3-methyl-5-nitrobenzonitrile exhibits antimicrobial properties against a range of pathogens. A study demonstrated that derivatives of nitrobenzonitriles possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism involves inducing apoptosis in cancer cells through caspase activation pathways. A notable study found that related compounds showed promise as selective inhibitors of cancer cell growth, particularly in breast and colon cancer models .

Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various nitro compounds, 4-Amino-3-methyl-5-nitrobenzonitrile was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Amino-3-methyl-5-nitrobenzonitrile | 32 | Staphylococcus aureus |

| 32 | Escherichia coli |

Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with 4-Amino-3-methyl-5-nitrobenzonitrile resulted in a significant reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure. This suggests that the compound effectively inhibits cancer cell proliferation.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 48 |

| HeLa (Cervical Cancer) | 20 | 48 |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Amino-3-methyl-5-nitrobenzonitrile, and how should data interpretation be approached?

- Methodological Answer : Combine FT-IR (to confirm functional groups like nitrile and nitro), / NMR (to resolve methyl and aromatic protons), and UV-Vis spectroscopy (to study electronic transitions). Cross-validate results with high-performance liquid chromatography (HPLC) for purity assessment. For example, FT-IR peaks near 2240 cm (nitrile) and 1520 cm (nitro) are critical markers. Discrepancies in aromatic proton splitting in NMR may arise due to steric effects from the methyl group, requiring iterative analysis .

Q. How can researchers safely handle and dispose of 4-Amino-3-methyl-5-nitrobenzonitrile in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and store in sealed containers at room temperature. For spills, collect using inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities. Environmental precautions include preventing drainage contamination, as outlined in safety data sheets (SDS) for structurally similar nitrobenzonitriles .

Q. What synthetic routes are reported for nitrobenzonitrile derivatives, and how can purity be optimized?

- Methodological Answer : Common methods include nitration of aminobenzonitrile precursors or cyanation of nitro-substituted aryl halides. Optimize purity via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor intermediates using GC-MS or NMR to detect byproducts like unreacted 3-methyl-5-nitrobenzoic acid derivatives .

Advanced Research Questions

Q. How can computational methods like DFT or NBO analysis resolve contradictions in experimental spectral data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts, helping assign ambiguous peaks. Natural Bond Orbital (NBO) analysis clarifies electronic effects, such as hyperconjugation between the amino group and nitro moiety, which may explain unexpected UV-Vis absorption bands. Compare computed vs. experimental IR/NMR to validate structural hypotheses .

Q. What challenges arise in crystallizing 4-Amino-3-methyl-5-nitrobenzonitrile, and how can SHELX software aid in structural refinement?

- Methodological Answer : Crystallization challenges include polymorphism due to competing hydrogen bonds (amino-nitro interactions). Use slow evaporation in DMSO/water mixtures. For refinement, SHELXL integrates high-resolution X-ray data to model thermal parameters and occupancy ratios. SHELXD can resolve twinning issues common in nitro-aromatic crystals. Validate with R-factor convergence (<5%) and residual density maps .

Q. How do substituent effects (methyl, nitro, amino) influence regioselectivity in further functionalization reactions?

- Methodological Answer : The amino group acts as a strong ortho/para director, while nitro groups are meta-directing. Methyl steric hindrance may favor electrophilic substitution at the 5-position. Experimental validation via bromination or sulfonation, followed by LC-MS analysis, can map reactivity. Compare with derivatives like 2-Amino-4-nitrobenzonitrile to isolate steric vs. electronic contributions .

Q. What strategies address discrepancies in reaction yields or unexpected byproducts during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Analyze reaction kinetics via in-situ FT-IR or GC-MS to identify intermediates. For byproducts like deaminated derivatives, employ scavengers (e.g., Boc-protected amino groups) or switch to milder nitration agents (e.g., HNO-AcO mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.